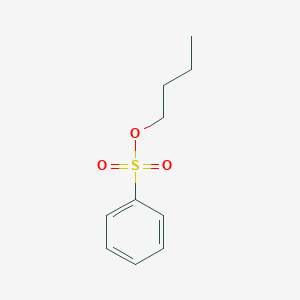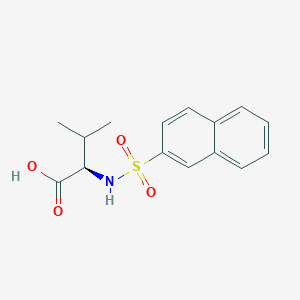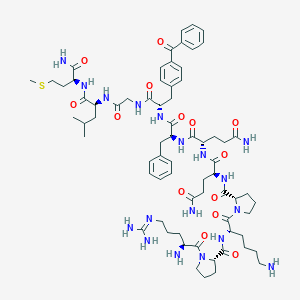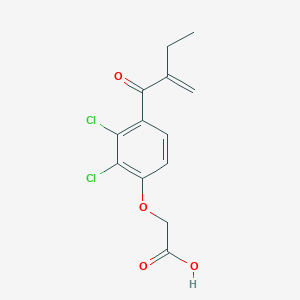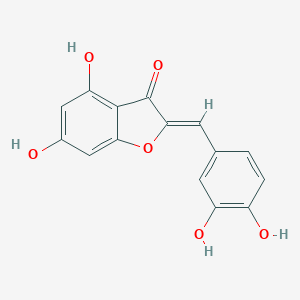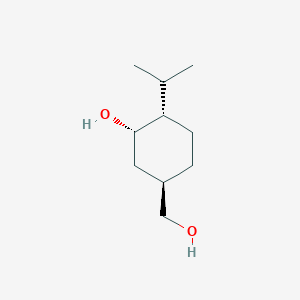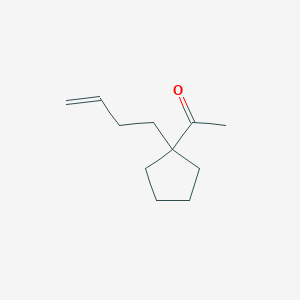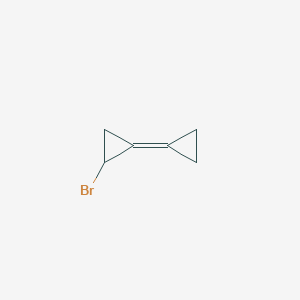
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Descripción general
Descripción
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H8O4S . It is used in various applications and has a molecular weight of 200.22 .
Synthesis Analysis
The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid involves several steps. A possible reaction scheme includes the alkylation of thiophene with carbon tetrachloride, leading to 2-trichloromethylthiophene, and alcoholysis of the product giving the corresponding 2-thiophenecarboxylate . It can also be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The IUPAC name for this compound is 5-(ethoxycarbonyl)-1H-1lambda3-thiophene-2-carboxylate . The InChI code is 1S/C8H9O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4,13H,2H2,1H3,(H,9,10)/p-1 .Chemical Reactions Analysis
Thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.22 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
“5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” serves as an intermediate in various organic synthesis processes. Its structure is amenable to coupling reactions and olefinations, which are fundamental in constructing complex organic molecules for pharmaceuticals, agrochemicals, and dyestuff fields .
Pharmaceutical Research
In pharmaceutical research, thiophene derivatives are explored for their potential biological activities. The ethoxycarbonyl group in “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” may offer unique interactions with biological targets, aiding in the development of new medications .
Agrochemical Development
The compound’s reactivity makes it valuable in the synthesis of agrochemicals. Researchers can modify its structure to produce compounds that protect crops from pests and diseases or enhance growth .
Material Science
Thiophene derivatives are utilized in material science, particularly in the development of corrosion inhibitors. The specific properties of “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” could be harnessed to improve such applications .
Organic Electronics
In the field of organic electronics, thiophene-based molecules play a prominent role. They are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). The compound’s structure could be integral in developing new electronic materials .
Dye Manufacturing
As an intermediate in dyestuff chemistry, “5-(Ethoxycarbonyl)thiophene-2-carboxylic acid” can contribute to the synthesis of complex dye molecules, which are used in various industries ranging from textiles to biological staining agents .
Propiedades
IUPAC Name |
5-ethoxycarbonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570319 | |
| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |
CAS RN |
156910-49-5 | |
| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




